molecular formula C3H4N2OS B1338050 5-Methyl-1,3,4-thiadiazol-2-ol CAS No. 84352-65-8

5-Methyl-1,3,4-thiadiazol-2-ol

Cat. No.: B1338050
CAS No.: 84352-65-8
M. Wt: 116.14 g/mol
InChI Key: FGLWYEULLSTVMA-UHFFFAOYSA-N
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Description

5-Methyl-1,3,4-thiadiazol-2-ol: is a heterocyclic compound with the molecular formula C3H4N2OS. It is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The structure of this compound consists of a five-membered ring containing two nitrogen atoms, one sulfur atom, and one oxygen atom, with a methyl group attached to the carbon at position 5.

Biochemical Analysis

Biochemical Properties

5-Methyl-1,3,4-thiadiazol-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the enzyme’s activity, leading to changes in cellular redox states . Additionally, this compound can bind to certain proteins, altering their conformation and function, which may impact various metabolic pathways.

Cellular Effects

The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. For example, this compound can activate the MAPK signaling pathway, leading to changes in gene expression and cellular metabolism . This compound also affects cellular processes such as proliferation and differentiation, making it a potential candidate for cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and RNA, influencing their stability and function. This binding can lead to the inhibition or activation of gene expression, depending on the context . Additionally, this compound can inhibit certain enzymes, such as proteases, by binding to their active sites and preventing substrate access.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage. These adverse effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Additionally, this compound can affect the synthesis and degradation of key biomolecules, further modulating metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments, influencing its overall efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,3,4-thiadiazol-2-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of thiosemicarbazide with acetic anhydride, which leads to the formation of the thiadiazole ring. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1,3,4-thiadiazol-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.

    Substitution: The methyl group and the thiadiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazoles.

    Substitution: Various substituted thiadiazoles depending on the reagents used.

Scientific Research Applications

5-Methyl-1,3,4-thiadiazol-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.

    Industry: The compound is used in the development of agrochemicals and materials with specific properties.

Comparison with Similar Compounds

    1,3,4-Thiadiazol-2-ol: Lacks the methyl group at position 5.

    2-Mercapto-5-methyl-1,3,4-thiadiazole: Contains a mercapto group instead of a hydroxyl group.

    2-Bromo-5-methyl-1,3,4-thiadiazole: Contains a bromine atom at position 2.

Uniqueness: 5-Methyl-1,3,4-thiadiazol-2-ol is unique due to the presence of both a methyl group and a hydroxyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.

Properties

IUPAC Name

5-methyl-3H-1,3,4-thiadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2OS/c1-2-4-5-3(6)7-2/h1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLWYEULLSTVMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510617
Record name 5-Methyl-1,3,4-thiadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84352-65-8
Record name 5-Methyl-1,3,4-thiadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1,3,4-thiadiazol-2-ol
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